Cas no 1018265-03-6 (cyclopropyl(4-fluoro-3-methylphenyl)methanamine)

cyclopropyl(4-fluoro-3-methylphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- CYCLOPROPYL(4-FLUORO-3-METHYLPHENYL)METHANAMINE
- cyclopropyl(4-fluoro-3-methylphenyl)methanamine
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- Inchi: 1S/C11H14FN/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3
- InChI Key: QFYKJOSJBBLCAH-UHFFFAOYSA-N
- SMILES: C(C1CC1)(C1=CC=C(F)C(C)=C1)N
Computed Properties
- Exact Mass: 179.111028g/mol
- Monoisotopic Mass: 179.111028g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- Molecular Weight: 179.23g/mol
- XLogP3: 2
cyclopropyl(4-fluoro-3-methylphenyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
cyclopropyl(4-fluoro-3-methylphenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120226-0.5g |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 0.5g |
$583.0 | 2023-02-15 | |
Enamine | EN300-120226-5.0g |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 5.0g |
$3103.0 | 2023-02-15 | |
Enamine | EN300-120226-10.0g |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 10.0g |
$6056.0 | 2023-02-15 | |
Enamine | EN300-120226-2.5g |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 2.5g |
$1571.0 | 2023-02-15 | |
Enamine | EN300-120226-0.05g |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 0.05g |
$174.0 | 2023-02-15 | |
Enamine | EN300-120226-0.1g |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 0.1g |
$259.0 | 2023-02-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00829650-1g |
Cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 1g |
¥5142.0 | 2023-04-06 | |
Enamine | EN300-120226-50mg |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95.0% | 50mg |
$174.0 | 2023-10-03 | |
1PlusChem | 1P01A3LM-2.5g |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 2.5g |
$1998.00 | 2025-03-04 | |
A2B Chem LLC | AV50042-50mg |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine |
1018265-03-6 | 95% | 50mg |
$219.00 | 2024-04-20 |
cyclopropyl(4-fluoro-3-methylphenyl)methanamine Related Literature
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
Additional information on cyclopropyl(4-fluoro-3-methylphenyl)methanamine
Introduction to Cyclopropyl(4-fluoro-3-methylphenyl)methanamine (CAS No. 1018265-03-6)
Cyclopropyl(4-fluoro-3-methylphenyl)methanamine, a compound with the chemical formula C12H14FN, is a fascinating molecule that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 1018265-03-6, represents a unique structural motif that combines a cyclopropyl group with a fluorinated aromatic ring system, making it a promising candidate for further investigation in drug discovery.
The structural features of cyclopropyl(4-fluoro-3-methylphenyl)methanamine make it particularly interesting from a chemical and biological perspective. The cyclopropyl group, known for its strained three-membered ring, can introduce conformational flexibility into the molecule, which may enhance its binding affinity to biological targets. Additionally, the presence of a fluorine atom at the 4-position of the phenyl ring can significantly influence the electronic properties and metabolic stability of the compound.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced pharmacokinetic properties. Fluorine atoms can improve metabolic stability, lipophilicity, and binding affinity, making such compounds attractive for medicinal chemistry applications. The combination of these features in cyclopropyl(4-fluoro-3-methylphenyl)methanamine suggests that it may exhibit desirable properties for drug development.
One of the most compelling aspects of cyclopropyl(4-fluoro-3-methylphenyl)methanamine is its potential as a building block for more complex drug molecules. The presence of both a cyclopropyl and a fluorinated phenyl group provides multiple sites for functionalization, allowing chemists to design derivatives with tailored biological activities. This flexibility is particularly valuable in the context of fragment-based drug design, where small molecules are used as starting points for the development of novel therapeutics.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in medicinal chemistry. These molecules have shown promise in various therapeutic areas, including central nervous system disorders and cancer. The strained nature of the cyclopropyl ring can lead to unique interactions with biological targets, potentially offering advantages over traditional drug candidates. For instance, studies have demonstrated that cyclopropyl derivatives can exhibit potent activity against certain enzymes and receptors involved in disease pathways.
The fluorinated aromatic component of cyclopropyl(4-fluoro-3-methylphenyl)methanamine also plays a crucial role in its potential therapeutic applications. Fluorine atoms are known to modulate the electronic properties of molecules, which can influence their binding interactions with biological targets. This modulation can lead to improved efficacy and reduced side effects compared to non-fluorinated analogs. Furthermore, fluorine atoms can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases.
In addition to its structural advantages, cyclopropyl(4-fluoro-3-methylphenyl)methanamine has shown interesting pharmacokinetic properties. Preclinical studies have indicated that this compound may exhibit good oral bioavailability and favorable distribution characteristics within the body. These properties are critical for ensuring that a drug reaches its target site at an effective concentration and remains there long enough to exert its therapeutic effect.
The synthesis of cyclopropyl(4-fluoro-3-methylphenyl)methanamine is another area where this compound stands out. The synthesis involves multiple steps, including the introduction of both the cyclopropyl and fluorinated phenyl groups. Advanced synthetic techniques such as cross-coupling reactions and transition metal catalysis have been employed to achieve high yields and purity levels. These synthetic strategies not only highlight the complexity of working with such molecules but also showcase the advancements in organic chemistry that enable their preparation.
Ongoing research continues to explore the potential applications of cyclopropyl(4-fluoro-3-methylphenyl)methanamine in various therapeutic areas. Scientists are investigating its interactions with different biological targets and assessing its efficacy in preclinical models. These studies aim to provide a deeper understanding of how this compound functions at a molecular level and to identify new opportunities for its use in drug development.
The future prospects for cyclopropyl(4-fluoro-3-methylphenyl)methanamine are promising given its unique structural features and potential therapeutic applications. As research progresses, it is likely that new derivatives will be developed with enhanced properties tailored for specific diseases or conditions. The combination of computational modeling, high-throughput screening, and advanced synthetic methods will continue to drive innovation in this area.
In conclusion, cyclopropyl(4-fluoro-3-methylphenyl)methanamine (CAS No. 1018265-03-6) is a captivating molecule with significant potential in pharmaceutical research. Its structural features, including the cyclopropyl group and fluorinated phenyl ring, make it an attractive candidate for drug discovery efforts aimed at developing novel therapeutics. With ongoing research focused on understanding its biological activities and optimizing its synthetic routes, this compound is poised to play an important role in future medical advancements.
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